6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is a synthetic steroid compound that belongs to the class of corticosteroids. It is structurally related to natural steroid hormones and is primarily used in pharmacological applications due to its anti-inflammatory properties. This compound is recognized for its potential therapeutic effects in various medical conditions, including inflammation and autoimmune disorders.
The compound can be synthesized from natural steroid precursors such as progesterone. The synthesis methods often involve chemical modifications that introduce the chloro group at the 6-beta position and adjust other functional groups to enhance biological activity.
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is classified under synthetic corticosteroids. These compounds are characterized by their steroid structure and are known for their ability to mimic the effects of cortisol, a natural hormone produced by the adrenal glands.
The synthesis of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione typically involves several steps:
The process may require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Typically, organic solvents like tetrahydrofuran or dichloromethane are employed during synthesis.
The molecular formula of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is . Its structure features a steroid backbone with specific functional groups that confer its biological activity.
Key structural data include:
C[C@]1(C)[C@@]2(C)[C@H]3CC[C@@]4(C)[C@H](CCC4=O)[C@@]3CC([2H])([2H])C2=C(Cl)C1=O
InChI=1S/C21H27ClO2/c1-18(2)10-8-15(22)17(21)14(18)4-3-11-12-5-6-16(19)20(12,7)9-13(11)18/h11H
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione can participate in various chemical reactions typical of steroids:
These reactions are often carried out under controlled conditions using catalysts or specific reagents to ensure selectivity and yield.
The mechanism of action for 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding regulates gene expression involved in inflammatory processes:
This mechanism underlies its therapeutic efficacy in treating conditions like asthma, allergies, and autoimmune diseases.
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is typically a white crystalline powder with low solubility in water but higher solubility in organic solvents such as ethanol and methanol.
Key chemical properties include:
These properties influence its formulation and delivery methods in pharmaceutical applications.
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione has significant applications in medicine:
This compound exemplifies the importance of synthetic steroids in modern medicine and ongoing research into their mechanisms and applications.
The synthesis of 6β-Chloro-9β,10α-pregn-4-ene-3,20-dione relies on strategic modifications of steroidal precursors to achieve the characteristic retro (9β,10α) configuration. A patented route starts with pregna-4,6-diene-3,20-dione, which undergoes ketalization at the C-3 and C-20 ketones using ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid in toluene). This diacetal intermediate is then subjected to stereochemical inversion via acid-catalyzed rearrangement. The critical 9β,10α configuration is introduced using Lewis acids (BF₃·Et₂O) in aprotic solvents, facilitating backbone rearrangement without disrupting the diene system. Subsequent chlorination at C-6 is achieved with N-chlorosuccinimide (NCS) in tetrahydrofuran, yielding the 6β-chloro derivative after deprotection under mild acid hydrolysis (HCl/acetone/water) [2] [5].
An alternative approach leverages 9β,10α-progesterone (retroprogesterone, CAS 2755-10-4) as a starting material. Selective α-face chlorination at C-6 is accomplished using chlorine donors (e.g., Cl₂ gas in dichloromethane at -20°C), exploiting the steric bias of the retro configuration. This route avoids protecting groups but requires rigorous exclusion of moisture to prevent byproducts [7] [8].
Key advancements include replacing traditional halogenation agents with electrophilic chloro-sources like tert-butyl hypochlorite, improving regioselectivity (6β:6α > 9:1) and reducing epimerization at C-9/C-10 [5].
Table 1: Comparison of Synthetic Routes for 6β-Chloro-9β,10α-Pregn-4-ene-3,20-dione
Starting Material | Key Step | Critical Reagents/Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
Pregna-4,6-diene-3,20-dione | Ketalization/Rearrangement/Chlorination | Ethylene glycol, BF₃·Et₂O, NCS, HCl(aq) | 42% | >95% 9β,10α, 6β-Cl |
9β,10α-Progesterone | Direct C-6 Chlorination | Cl₂ in CH₂Cl₂ at -20°C | 38% | ~85% 6β-Cl |
Achieving the 9β,10α configuration demands precise catalysis. Acid-catalyzed rearrangement of Δ⁴,⁶-diene precursors is central, where protic acids (H₂SO₄, p-TsOH) or Lewis acids (AlCl₃, BF₃) mediate ring-A/B trans fusion. This proceeds through a carbocationic intermediate stabilized by the C-6/C-7 double bond, with subsequent migration of the C-10 methyl group to invert stereochemistry. The reaction is typically conducted in anhydrous dichloromethane at 0–25°C to suppress hydrolysis and polymerization [2] [5].
Biotransformation offers stereoselective alternatives. Microbial catalysts (e.g., Botrytis cinerea) hydroxylate steroidal substrates regiospecifically, though chlorinated analogues require tailored strains. In vitro enzyme-mediated rearrangement using cytochrome P450 mutants has shown promise for directing chlorination but remains experimental for this compound [6].
Solvent effects critically influence stereoselectivity: Non-polar solvents (toluene, hexane) favor 9β,10α inversion by stabilizing transient ion pairs, while polar aprotic solvents (DMF, DMSO) promote undesired epimerization. Catalytic loadings of 5–10 mol% BF₃·Et₂O optimize rearrangement efficiency while minimizing degradation [5].
Deprotection strategies vary with protecting groups:
Isomerization control is pH-dependent:
Table 2: Optimization of Deprotection Conditions
Protecting Group | Deprotection Reagent | Conditions | Compatibility with 6β-Cl/9β,10α System |
---|---|---|---|
Ethylene ketal | 0.5 M HCl in acetone/water (4:1) | 25°C, 2–4 h | High (yield >90%, no epimerization) |
Diethyl acetal | AcOH:H₂O (3:1) | 80°C, 1 h | Moderate (risk of Δ⁴-ene dehydration) |
TBS ether | 1 M TBAF in THF | 25°C, 12 h | High |
C-20 ketone modifications are enabled by organometallic reagents:
Challenges and Solutions:
Catalytic Methods: Palladium-catalyzed cross-couplings (e.g., Negishi, Stille) at C-17 are hindered by the retro structure’s sterics. Recent advances use bulky phosphine ligands (SPhos) to facilitate C-21 functionalization for prodrug derivatization [4].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3